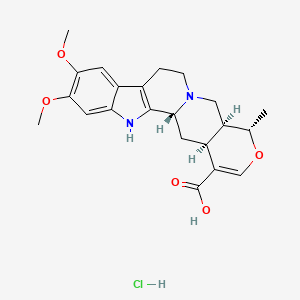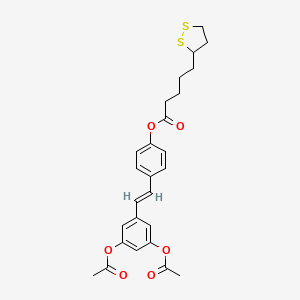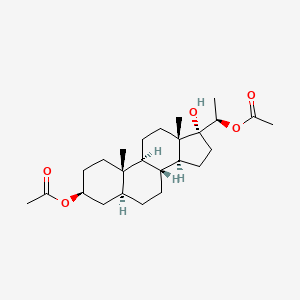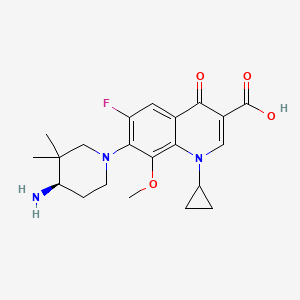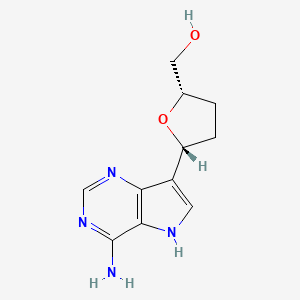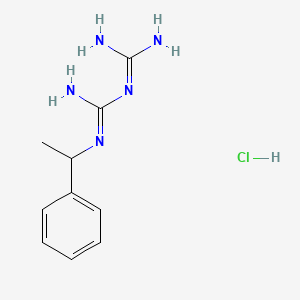
Caffeine N-acetyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeine N-acetyl-L-tryptophan is a compound that combines the stimulant properties of caffeine with the biochemical significance of N-acetyl-L-tryptophan. Caffeine is a well-known stimulant found in coffee, tea, and various energy drinks, while N-acetyl-L-tryptophan is a derivative of the essential amino acid tryptophan, known for its role in protein synthesis and as a precursor to serotonin and melatonin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine N-acetyl-L-tryptophan typically involves the acetylation of L-tryptophan followed by its conjugation with caffeine. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted under mild conditions to prevent the degradation of L-tryptophan.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation techniques for the production of L-tryptophan, followed by chemical acetylation and conjugation with caffeine. This method leverages the cost-effectiveness and sustainability of microbial fermentation for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Caffeine N-acetyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl chloride and other acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Caffeine N-acetyl-L-tryptophan has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of acetylation and conjugation reactions.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of novel pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Caffeine N-acetyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors, leading to increased alertness and wakefulness.
N-acetyl-L-tryptophan: Serves as a precursor to serotonin and melatonin, influencing mood, sleep, and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: A stimulant that primarily affects the central nervous system.
N-acetyl-L-tryptophan: A derivative of tryptophan with neuroprotective and cognitive-enhancing properties.
L-tryptophan: An essential amino acid involved in protein synthesis and as a precursor to serotonin and melatonin.
Uniqueness
Caffeine N-acetyl-L-tryptophan is unique in that it combines the stimulant effects of caffeine with the biochemical significance of N-acetyl-L-tryptophan. This dual functionality makes it a compound of interest for research in neuroprotection, cognitive enhancement, and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
60364-24-1 |
|---|---|
Molekularformel |
C21H24N6O5 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H14N2O3.C8H10N4O2/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);4H,1-3H3/t12-;/m0./s1 |
InChI-Schlüssel |
HTWRTVLBVOTBKA-YDALLXLXSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
